molecular formula C20H21NO4S B2911765 N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034285-48-6

N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2911765
CAS RN: 2034285-48-6
M. Wt: 371.45
InChI Key: KWDSDKNAUQBBJU-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as FBA-TPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise in a number of different applications.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide is not yet fully understood, but it is believed to act by modulating the activity of ion channels and receptors in the nervous system. Specifically, N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide has been found to interact with a number of different ion channels and receptors, including the NMDA receptor and the TRPV1 receptor. These interactions result in the modulation of synaptic transmission and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide has a number of different biochemical and physiological effects, including the modulation of ion channel and receptor activity, as well as the regulation of synaptic transmission and neuronal excitability. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is its ability to modulate the activity of ion channels and receptors in the nervous system. This makes it a valuable tool for studying the mechanisms underlying neurological disorders and for developing new therapeutic agents. However, one limitation of using N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide is that its effects on the nervous system are not yet fully understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are a number of different future directions for research involving N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of focus is the development of new therapeutic agents based on this compound, particularly for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of research is the further elucidation of the mechanism of action of N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide, which may help to identify new targets for drug development. Additionally, future research may focus on the optimization of N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide synthesis methods and the development of new analytical methods for studying this compound.

Synthesis Methods

N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a number of different methods, including the reaction of 4-(furan-3-yl)benzaldehyde with 2-(4-methoxyphenyl)ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide, which can then be purified using standard methods such as column chromatography.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a number of different effects on the nervous system, including the ability to modulate the activity of ion channels and receptors. N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to have potential as a therapeutic agent for a number of different neurological disorders, including epilepsy and neuropathic pain.

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-24-20-8-4-16(5-9-20)11-13-26(22,23)21-14-17-2-6-18(7-3-17)19-10-12-25-15-19/h2-10,12,15,21H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDSDKNAUQBBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide

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